Selective Inhibition of Monoamine Oxidase B (MAO-B) Over MAO-A
3-Methoxy-2-methylquinoline-4-carbonitrile demonstrates measurable selectivity for inhibiting human monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A). The compound exhibits an IC50 of 17,000 nM against MAO-B, while its IC50 against MAO-A is greater than 100,000 nM [1]. This represents at least a 5.9-fold selectivity for MAO-B, making it a more useful tool for studies where selective MAO-B inhibition is required, compared to non-selective quinoline analogs.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 (MAO-B) = 17,000 nM; IC50 (MAO-A) > 100,000 nM |
| Comparator Or Baseline | MAO-A (internal selectivity benchmark) |
| Quantified Difference | At least 5.9-fold higher potency for MAO-B vs. MAO-A |
| Conditions | Inhibition of human membrane-bound MAO-B and MAO-A expressed in insect cell membranes, assessed by conversion of kynuramine to 4-hydroxyquinoline |
Why This Matters
This selectivity profile is critical for research into neurological disorders like Parkinson's disease, where selective MAO-B inhibition is a therapeutic goal, and distinguishes this compound from broader-spectrum MAO inhibitors.
- [1] BindingDB. (n.d.). BDBM50450822 (CHEMBL4216610). IC50 data for human MAO-A and MAO-B. View Source
